
Selenopergolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenopergolide is a novel compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of pergolide, a dopamine agonist that has been used clinically for the treatment of Parkinson's disease. Selenopergolide is unique in that it contains selenium, an essential trace element that has been shown to have antioxidant properties.
作用機序
The exact mechanism of action of selenopergolide is not yet fully understood. However, it is thought to act as a dopamine agonist, similar to pergolide. Additionally, the presence of selenium in the compound may contribute to its antioxidant properties, which could play a role in its neuroprotective effects.
Biochemical and Physiological Effects:
Selenopergolide has been shown to have a number of biochemical and physiological effects. In addition to its potential neuroprotective and anti-cancer properties, it has also been shown to have anti-inflammatory effects. Additionally, selenium has been shown to play a role in the regulation of thyroid hormone metabolism and immune function.
実験室実験の利点と制限
Selenopergolide has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, its potential neuroprotective and anti-cancer properties make it an attractive compound for a variety of different research applications. However, there are also some limitations to its use. For example, the exact mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are a number of different future directions for research on selenopergolide. One potential avenue is to further investigate its potential neuroprotective effects in models of Parkinson's disease. Additionally, its anti-cancer properties could be further explored in a variety of different cancer types. Finally, the exact mechanism of action could be further elucidated through biochemical and physiological studies.
合成法
The synthesis of selenopergolide involves the replacement of the oxygen atom in the pergolide molecule with a selenium atom. This can be achieved through a variety of methods, including the reaction of pergolide with selenium dioxide or the reduction of selenocysteine with pergolide. The resulting compound has been shown to be stable and can be easily purified using standard chromatographic techniques.
科学的研究の応用
Selenopergolide has shown promise in a number of scientific research applications. In particular, it has been studied for its potential neuroprotective effects in models of Parkinson's disease. In one study, selenopergolide was shown to protect dopaminergic neurons from oxidative stress-induced damage, suggesting that it may have potential as a therapeutic agent for Parkinson's disease. Additionally, selenopergolide has been studied for its potential anti-cancer properties, as selenium has been shown to have anti-tumor effects in a number of different cancer types.
特性
CAS番号 |
109297-72-5 |
|---|---|
製品名 |
Selenopergolide |
分子式 |
C19H26N2Se |
分子量 |
361.4 g/mol |
IUPAC名 |
(6aR,9R)-9-(methylselanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H26N2Se/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16?,18-/m1/s1 |
InChIキー |
FLDNELKQZKFSKM-DQYPLQBXSA-N |
異性体SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C[Se]C |
SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C[Se]C |
正規SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C[Se]C |
同義語 |
selenopergolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



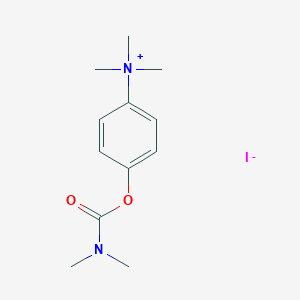


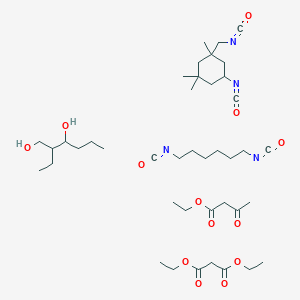


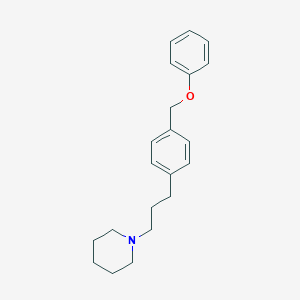
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)
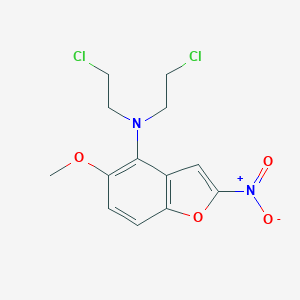


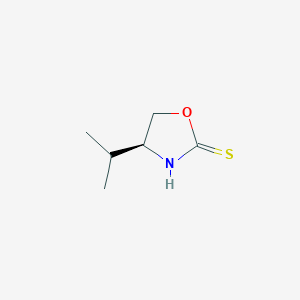
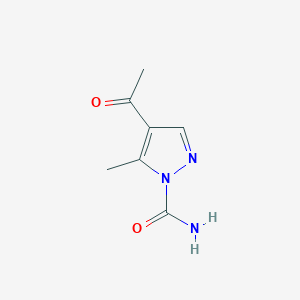
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)